Cas no 55233-05-1 (2-Chloro-5-nitro-benzoic Acid tert-butyl ester-)

2-Chloro-5-nitro-benzoic Acid tert-butyl ester- Chemical and Physical Properties
Names and Identifiers
-
- TERT-BUTYL 2-CHLORO-5-NITROBENZOATE
- 2-CHLORO-5-NITRO-BENZOIC ACID TERT-BUTYL ESTER
- 2-Chloro-5-nitro-benzoic Acid tert-butyl ester-
-
- MDL: MFCD08703381
- Inchi: InChI=1S/C11H12ClNO4/c1-11(2,3)17-10(14)8-6-7(13(15)16)4-5-9(8)12/h4-6H,1-3H3
- InChI Key: UCERYJRYDLVOAD-UHFFFAOYSA-N
- SMILES: CC(C)(C)OC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])Cl
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
2-Chloro-5-nitro-benzoic Acid tert-butyl ester- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB481253-5 g |
t-Butyl 2-chloro-5-nitrobenzoate |
55233-05-1 | 5g |
€1,129.40 | 2022-07-29 | ||
abcr | AB481253-5g |
t-Butyl 2-chloro-5-nitrobenzoate; . |
55233-05-1 | 5g |
€1133.30 | 2024-04-17 | ||
abcr | AB481253-1g |
t-Butyl 2-chloro-5-nitrobenzoate; . |
55233-05-1 | 1g |
€362.60 | 2024-04-17 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS3408-250mg |
tert-butyl 2-chloro-5-nitrobenzoate |
55233-05-1 | 95% | 250mg |
¥594.0 | 2024-04-18 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS3408-5g |
tert-butyl 2-chloro-5-nitrobenzoate |
55233-05-1 | 95% | 5g |
¥5940.0 | 2024-04-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1393604-25g |
Tert-butyl 2-chloro-5-nitrobenzoate |
55233-05-1 | 98% | 25g |
¥17136.00 | 2024-05-09 | |
Crysdot LLC | CD12061769-5g |
tert-Butyl 2-chloro-5-nitrobenzoate |
55233-05-1 | 95+% | 5g |
$747 | 2024-07-24 | |
abcr | AB481253-1 g |
t-Butyl 2-chloro-5-nitrobenzoate |
55233-05-1 | 1g |
€355.10 | 2022-07-29 | ||
TRC | C386515-50mg |
2-Chloro-5-nitro-benzoic Acid tert-butyl ester- |
55233-05-1 | 50mg |
$ 70.00 | 2022-06-06 | ||
TRC | C386515-500mg |
2-Chloro-5-nitro-benzoic Acid tert-butyl ester- |
55233-05-1 | 500mg |
$ 340.00 | 2022-06-06 |
2-Chloro-5-nitro-benzoic Acid tert-butyl ester- Related Literature
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1. Synthesis of nitrogen and sulfur analogues of the seco-CI alkylating agentMoana Tercel,William A. Denny J. Chem. Soc. Perkin Trans. 1 1998 509
Additional information on 2-Chloro-5-nitro-benzoic Acid tert-butyl ester-
Introduction to 2-Chloro-5-nitro-benzoic Acid tert-butyl ester (CAS No. 55233-05-1)
2-Chloro-5-nitro-benzoic Acid tert-butyl ester, identified by the Chemical Abstracts Service Number (CAS No.) 55233-05-1, is a significant intermediate in the field of organic synthesis and pharmaceutical chemistry. This compound belongs to the class of nitroaromatic derivatives, characterized by its chloro and nitro substituents on a benzoic acid backbone, which is further modified by a tert-butyl ester group. The structural features of this molecule make it a valuable precursor in the synthesis of various biologically active compounds, particularly in the development of pharmaceutical agents.
The nitro group at the 5-position and the chloro group at the 2-position of the benzene ring contribute to the electrophilic nature of the molecule, facilitating its participation in nucleophilic substitution reactions. These reactive sites are crucial for further functionalization, enabling the synthesis of more complex structures. The presence of the tert-butyl ester moiety not only enhances solubility in certain organic solvents but also provides a stable handle for subsequent chemical transformations, such as hydrolysis or transesterification.
In recent years, there has been growing interest in nitroaromatic compounds due to their diverse pharmacological properties. Studies have demonstrated that derivatives of benzoic acid with nitro and chloro substituents exhibit potential applications in treating various diseases, including cancer, inflammation, and infectious disorders. For instance, modifications of these aromatic systems have led to the discovery of novel antimicrobial agents and kinase inhibitors. The 2-Chloro-5-nitro-benzoic Acid tert-butyl ester serves as a versatile building block in these synthetic pathways, allowing chemists to explore new chemical space with greater efficiency.
The tert-butyl ester group is particularly advantageous in pharmaceutical synthesis because it can be easily removed under mild acidic or basic conditions, revealing the carboxylic acid functionality for further derivatization. This property makes it an ideal candidate for constructing more complex molecules through sequential reactions. Additionally, the stability of the ester group under various reaction conditions ensures that it does not interfere with other functional transformations, maintaining high yields and purity throughout the synthetic process.
Recent advancements in green chemistry have also highlighted the importance of optimizing synthetic routes to minimize waste and environmental impact. The use of 2-Chloro-5-nitro-benzoic Acid tert-butyl ester as an intermediate aligns with these principles, as it allows for modular synthesis where each step can be carefully controlled to maximize atom economy. This approach not only reduces costs but also enhances sustainability in pharmaceutical manufacturing.
The compound's reactivity makes it particularly useful in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are fundamental in constructing biaryl structures found in many bioactive molecules. By serving as a precursor for these reactions, 2-Chloro-5-nitro-benzoic Acid tert-butyl ester contributes to the development of novel therapeutic agents with improved efficacy and reduced side effects.
In academic research, this compound has been employed in studies exploring novel synthetic methodologies and mechanistic insights into aromatic substitution reactions. Its unique structural features provide a platform for investigating electron delocalization effects and regioselectivity trends in nitroaromatic systems. Such research not only advances our understanding of fundamental chemical principles but also aids in designing more efficient synthetic strategies for drug discovery.
The pharmaceutical industry has leveraged 2-Chloro-5-nitro-benzoic Acid tert-butyl ester to develop innovative drug candidates targeting various therapeutic areas. For example, researchers have utilized its scaffold to synthesize analogs with enhanced binding affinity to biological targets such as enzymes and receptors. These efforts have led to promising preclinical results, paving the way for further clinical investigations.
Moreover, the compound's role in material science cannot be overlooked. Nitroaromatic derivatives are known for their electronic properties, making them valuable in designing organic semiconductors and light-emitting diodes (OLEDs). The tert-butyl ester modification can influence these properties by altering molecular packing and intermolecular interactions, offering opportunities for tailoring material performance.
As computational chemistry techniques continue to evolve, virtual screening methods are being increasingly employed to identify potential hits from large libraries of compounds like 2-Chloro-5-nitro-benzoic Acid tert-butyl ester. These high-throughput approaches enable rapid evaluation of structural diversity and reactivity patterns, accelerating the discovery process in drug development pipelines.
In conclusion,2-Chloro-5-nitro-benzoic Acid tert-butyl ester (CAS No. 55233-05-1) is a multifaceted compound with broad applications across organic synthesis and pharmaceutical research. Its unique structural attributes make it an indispensable tool for chemists seeking to develop innovative therapeutic agents while adhering to sustainable practices. As research progresses,this compound will undoubtedly continue to play a pivotal role in advancing chemical biology and medicinal chemistry.
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